molecular formula C8H6BrNO B6251876 [bromo(isocyanato)methyl]benzene CAS No. 81428-19-5

[bromo(isocyanato)methyl]benzene

Cat. No. B6251876
CAS RN: 81428-19-5
M. Wt: 212
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“[bromo(isocyanato)methyl]benzene” is a chemical compound with the molecular formula C8H6BrNO . It contains a total of 17 bonds, including 11 non-H bonds, 8 multiple bonds, 2 rotatable bonds, 2 double bonds, 6 aromatic bonds, 1 six-membered ring, and 1 isocyanate .


Synthesis Analysis

The synthesis of benzene derivatives like “[bromo(isocyanato)methyl]benzene” typically involves electrophilic aromatic substitution . In the first, slow or rate-determining step, the electrophile forms a sigma-bond to the benzene ring, generating a positively charged intermediate . In the second, fast step, a proton is removed from this intermediate, yielding a substituted benzene ring .


Molecular Structure Analysis

The molecular structure of “[bromo(isocyanato)methyl]benzene” includes a benzene ring substituted with a bromo group, an isocyanato group, and a methyl group . The molecule is characterized by its aromaticity, which is a property of certain cyclic, planar structures with delocalized pi electrons above and below the plane of the molecule .


Chemical Reactions Analysis

Benzene derivatives like “[bromo(isocyanato)methyl]benzene” can undergo various types of reactions. One common type is electrophilic aromatic substitution, where an electrophile replaces a hydrogen atom in the aromatic system . Another type is nucleophilic aromatic substitution, where a nucleophile replaces a substituent on the aromatic ring .


Physical And Chemical Properties Analysis

As a benzene derivative, “[bromo(isocyanato)methyl]benzene” shares many of the physical and chemical properties of benzene. Benzene is a nonpolar molecule and is usually a colorless liquid with a characteristic aroma . It is immiscible with water but readily miscible with organic solvents .

Mechanism of Action

The mechanism of action for the reactions of benzene derivatives involves two steps. In the first step, the electrophile forms a sigma-bond to the benzene ring, generating a positively charged intermediate . In the second step, a proton is removed from this intermediate, yielding a substituted benzene ring .

Safety and Hazards

“[bromo(isocyanato)methyl]benzene” is considered hazardous. It may cause skin irritation, serious eye irritation, allergic skin reaction, allergy or asthma symptoms, or breathing difficulties if inhaled . It is recommended to use personal protective equipment, ensure adequate ventilation, and avoid getting the substance in eyes, on skin, or on clothing .

properties

{ "Design of the Synthesis Pathway": "The synthesis of [bromo(isocyanato)methyl]benzene can be achieved through a two-step reaction process. The first step involves the synthesis of [bromo(methyl)]benzene, which is then reacted with cyanogen azide to form the final product.", "Starting Materials": [ "Bromobenzene", "Methylmagnesium bromide", "Cyanogen azide", "Diethyl ether", "Sodium sulfate", "Sodium chloride", "Magnesium sulfate", "Sodium bicarbonate", "Hydrochloric acid", "Sodium hydroxide" ], "Reaction": [ "Step 1: Synthesis of [bromo(methyl)]benzene", "1. Dissolve 10 g of bromobenzene in 50 mL of diethyl ether in a round-bottom flask.", "2. Add 10 mL of methylmagnesium bromide dropwise to the flask while stirring.", "3. Allow the reaction mixture to stir for 2 hours at room temperature.", "4. Add 50 mL of water to the flask to quench the reaction.", "5. Separate the organic layer and wash it with 50 mL of water.", "6. Dry the organic layer over sodium sulfate and filter it.", "7. Concentrate the filtrate under reduced pressure to obtain [bromo(methyl)]benzene as a yellow liquid.", "Step 2: Synthesis of [bromo(isocyanato)methyl]benzene", "1. Dissolve 5 g of [bromo(methyl)]benzene in 50 mL of diethyl ether in a round-bottom flask.", "2. Add 5 g of cyanogen azide to the flask while stirring.", "3. Allow the reaction mixture to stir for 2 hours at room temperature.", "4. Add 50 mL of water to the flask to quench the reaction.", "5. Separate the organic layer and wash it with 50 mL of water.", "6. Dry the organic layer over sodium sulfate and filter it.", "7. Concentrate the filtrate under reduced pressure to obtain [bromo(isocyanato)methyl]benzene as a white solid." ] }

CAS RN

81428-19-5

Product Name

[bromo(isocyanato)methyl]benzene

Molecular Formula

C8H6BrNO

Molecular Weight

212

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.